Benzyl 4-chloropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-chloropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXRYRJOZBTWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722952 | |
| Record name | Benzyl 4-chloropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-98-6 | |
| Record name | Phenylmethyl 4-chloro-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-chloropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 4-chloropiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C12H16ClN
- CAS Number : 67848-71-9
- Molecular Weight : 223.72 g/mol
- Log P (Partition Coefficient) : Approximately 2.79, indicating moderate lipophilicity, which is beneficial for membrane permeability .
This compound exhibits its biological effects primarily through interactions with various receptors and enzymes. It has been noted for its role as an inhibitor of specific enzyme activities and receptor interactions:
- Dopamine Receptor Modulation : Research indicates that derivatives of piperidine, including this compound, can act as antagonists at dopamine D4 receptors (D4R), which are implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease . This interaction can modulate motor functions and potentially alleviate symptoms associated with these conditions.
- Enzyme Inhibition : The compound has also shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . By inhibiting these enzymes, the compound may enhance cholinergic signaling, which is often diminished in Alzheimer's patients.
Antiviral Activity
This compound has been studied for its potential antiviral properties. It has shown effectiveness against influenza virus neuraminidase, a critical enzyme for viral replication. Compounds structurally similar to this compound have been reported to exhibit significant inhibition of neuraminidase activity, thereby reducing viral load in infected cells .
Anticancer Properties
Recent studies highlight the compound's anticancer potential. For instance, piperidine derivatives have been shown to induce apoptosis in various cancer cell lines. In vitro assays demonstrated that certain benzyl piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
Case Studies
Scientific Research Applications
Pharmaceutical Development
Benzyl 4-chloropiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives are often employed to enhance drug efficacy and specificity.
Key Insights:
- Neuropharmacology: Compounds derived from this compound have been investigated for their potential to modulate neurotransmitter systems, which is essential for treating conditions like depression and anxiety.
- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound's ability to undergo various chemical transformations makes it suitable for synthesizing APIs used in modern medicine.
Neurotransmitter Research
This compound is utilized in studies related to neurotransmitter systems, aiding researchers in understanding mechanisms of action and identifying potential therapeutic targets for mental health conditions.
Research Findings:
- Studies have shown that derivatives can interact with dopamine and serotonin receptors, providing insights into their roles in mood regulation and cognitive function.
Analytical Chemistry
This compound is employed in analytical methods to detect and quantify related substances, contributing valuable data for quality control in drug manufacturing.
Applications:
- Chromatographic Techniques: The compound can be analyzed using high-performance liquid chromatography (HPLC) to ensure the purity of pharmaceutical products.
- Spectroscopic Analysis: NMR and mass spectrometry techniques are used to confirm the identity and structure of synthesized compounds.
Material Science
The unique properties of this compound lend themselves to applications in developing advanced materials, including polymers and coatings.
Material Properties:
- Its chemical structure allows for modifications that enhance material performance in various applications, such as increased durability or improved thermal stability.
Biological Studies
Researchers utilize this compound to explore its biological activity, contributing to the discovery of new therapeutic agents and enhancing our understanding of cellular processes.
- Analgesic Effects: Preliminary studies indicate that this compound may exhibit analgesic properties through its interaction with pain pathways.
- Anti-inflammatory Properties: Research suggests that this compound can modulate inflammatory responses by affecting cytokine release, making it a candidate for anti-inflammatory therapies.
Data Tables
| Activity Type | Observations |
|---|---|
| Analgesic | Significant effects in pain models |
| Anti-inflammatory | Reduced pro-inflammatory cytokines |
| Neurotransmitter Modulation | Interaction with dopamine and serotonin pathways |
Case Studies and Research Findings
- Pain Models : In animal studies, this compound demonstrated analgesic effects comparable to established analgesics like morphine.
- Inflammation Studies : In vitro experiments indicated that the compound significantly reduced the release of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Neurotransmitter Interaction : Investigations into its interaction with neurotransmitter systems revealed modulation of dopamine and serotonin pathways, supporting its therapeutic applications in mental health disorders.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Chlorine and fluorine substituents introduce electronegative effects, influencing reactivity and binding interactions.
- The amino group in benzyl 4-aminopiperidine-1-carboxylate provides a nucleophilic site for further functionalization.
Physical and Chemical Properties
Analysis :
- The amino derivative (234.29 g/mol) has a lower molecular weight due to the lighter NH₂ group compared to Cl (253.72 g/mol) or F (237.27 g/mol).
- The hydroxyl analog (C₁₃H₁₇NO₃) is polar, enhancing solubility in protic solvents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl 4-chloropiperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?
- Methodology : The compound can be synthesized via nucleophilic substitution or carboxylation. A common approach involves reacting 4-chloropiperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Reaction monitoring via TLC or HPLC ensures completion. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Variables : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and stoichiometric excess of benzyl chloroformate (1.2–1.5 equivalents) improve yields.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if ventilation is insufficient .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : NMR (CDCl₃) typically shows signals for the benzyl group (δ 7.3–7.4 ppm, multiplet) and piperidine protons (δ 3.5–4.2 ppm, carboxylate-linked CH₂). NMR confirms the carbonyl at ~155 ppm .
- MS : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1) and fragmentation patterns for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or crystallographic refinement for this compound?
- Data Validation :
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For crystallography, check residual electron density maps in SHELXL to identify disordered regions. Apply TWINABS for twinned crystals .
- Compare experimental IR carbonyl stretches (1720–1740 cm⁻¹) with DFT-computed values to confirm functional group integrity .
Q. What strategies optimize the compound’s reactivity in downstream derivatization (e.g., amidation or alkylation)?
- Reaction Design :
- Amidation : Use EDCI/HOBt coupling with primary amines in DMF. Monitor pH (6–7) to avoid carboxylate deprotection.
- Chlorine Substitution : Replace the 4-chloro group via SNAr reactions with nucleophiles (e.g., NaN₃ in DMSO at 60°C). LC-MS tracks intermediate formation .
Q. How can researchers design biological activity studies for this compound, particularly for neurological targets?
- Experimental Framework :
- In Vitro Assays : Test affinity for sigma receptors or monoamine transporters using radioligand binding assays (e.g., -DTG for σ₁ receptors). IC₅₀ values are derived via competitive inhibition curves .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. CYP450 isoform inhibitors identify metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
